molecular formula C9H11BO6 B14766879 4-Borono-2,6-dimethoxybenzoic acid

4-Borono-2,6-dimethoxybenzoic acid

Cat. No.: B14766879
M. Wt: 225.99 g/mol
InChI Key: OHQXFNOOGLJUJT-UHFFFAOYSA-N
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Description

4-Borono-2,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H11BO5 It is a derivative of benzoic acid, featuring boronic acid and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-2,6-dimethoxybenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The process involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Borono-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

4-Borono-2,6-dimethoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Borono-2,6-dimethoxybenzoic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pathways involved include the formation of boronate esters and the modulation of enzyme activity .

Comparison with Similar Compounds

Uniqueness: 4-Borono-2,6-dimethoxybenzoic acid is unique due to its boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in Suzuki-Miyaura coupling reactions and in the development of boron-containing pharmaceuticals .

Properties

Molecular Formula

C9H11BO6

Molecular Weight

225.99 g/mol

IUPAC Name

4-borono-2,6-dimethoxybenzoic acid

InChI

InChI=1S/C9H11BO6/c1-15-6-3-5(10(13)14)4-7(16-2)8(6)9(11)12/h3-4,13-14H,1-2H3,(H,11,12)

InChI Key

OHQXFNOOGLJUJT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)OC)C(=O)O)OC)(O)O

Origin of Product

United States

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